Sole Validated Precursor for a Biologically Active Grb2–Gab2 PPI Inhibitor: 3-Chloro vs. 2-Chloro and 4-Chloro Isomers
In the only peer-reviewed publication employing this compound, 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde served as the critical aldehyde intermediate in the synthesis of AN-465-J137-985, a validated Grb2–Gab2 PPI inhibitor. Neither the 2-chloro nor the 4-chloro positional isomer was used or tested in this synthetic route [1]. The derived inhibitor AN-465-J137-985 was the sole active compound among seven virtual screening hits, reducing C-SH3:Gab2 affinity approximately 5-fold (KD increasing from 22 ± 2 µM to 100 ± 15 µM at 5 µM inhibitor concentration) [2].
| Evidence Dimension | Grb2 C-SH3:Gab2 binding affinity (KD) in the presence of inhibitor derived from the target aldehyde |
|---|---|
| Target Compound Data | KD = 100 ± 15 µM (AN-465-J137-985 at 5 µM, derived from 3-chlorobenzyl isomer) |
| Comparator Or Baseline | Control KD = 22 ± 2 µM (no inhibitor); other six compounds (not derived from this aldehyde) showed no detectable change in affinity |
| Quantified Difference | ~5-fold decrease in C-SH3 affinity for Gab2; 6/7 comparator compounds inactive |
| Conditions | Equilibrium binding assay; intrinsic tryptophan fluorescence; C-SH3 (2 µM) vs. Gab2* peptide (1–38 µM); HEPES 50 mM, 0.5 M NaCl, pH 7.0, 25°C, 20% v/v DMSO |
Why This Matters
This establishes the 3-chlorobenzyl substitution pattern as a pharmacophoric requirement for the only validated Grb2–Gab2 inhibitor chemotype in this series, directly impacting procurement decisions for medicinal chemistry campaigns targeting this PPI.
- [1] Vittorio T, et al. Cells. 2020;9(11):2435. Section 2.2, Chemical Synthesis and Scheme S2. View Source
- [2] Vittorio T, et al. Cells. 2020;9(11):2435. Section 3.2, Figure 3; KD 22 ± 2 µM vs. 100 ± 15 µM; six compounds inactive. View Source
